molecular formula C8H10INO B12632010 3-(Dimethylamino)-2-iodophenol

3-(Dimethylamino)-2-iodophenol

Katalognummer: B12632010
Molekulargewicht: 263.08 g/mol
InChI-Schlüssel: RHLKHTWZOFUCIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Dimethylamino)-2-iodophenol is an organic compound characterized by the presence of a dimethylamino group and an iodine atom attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-iodophenol typically involves the iodination of 3-(Dimethylamino)phenol. One common method is the reaction of 3-(Dimethylamino)phenol with iodine in the presence of an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the phenol ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as the preparation of the starting materials, the iodination reaction, and the purification of the final product. Advanced techniques like continuous flow reactors and automated systems may be employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethylamino)-2-iodophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to form the corresponding phenol derivative without the iodine.

    Substitution: The iodine atom can be substituted with other functional groups through reactions such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium azide, thiourea, or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenol derivatives.

    Reduction: 3-(Dimethylamino)phenol.

    Substitution: Various substituted phenol derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

3-(Dimethylamino)-2-iodophenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(Dimethylamino)-2-iodophenol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Dimethylamino)-2-iodophenol is unique due to the presence of both the dimethylamino group and the iodine atom on the phenol ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C8H10INO

Molekulargewicht

263.08 g/mol

IUPAC-Name

3-(dimethylamino)-2-iodophenol

InChI

InChI=1S/C8H10INO/c1-10(2)6-4-3-5-7(11)8(6)9/h3-5,11H,1-2H3

InChI-Schlüssel

RHLKHTWZOFUCIB-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=C(C(=CC=C1)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.